molecular formula C14H10FNO B582427 3-(3-Fluoro-5-methoxyphenyl)benzonitrile CAS No. 1365272-73-6

3-(3-Fluoro-5-methoxyphenyl)benzonitrile

Cat. No.: B582427
CAS No.: 1365272-73-6
M. Wt: 227.238
InChI Key: CXEOOXQBMHIRRB-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10FNO. It is a derivative of benzonitrile, featuring a fluoro and methoxy substituent on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)benzonitrile typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-5-methoxyphenyl)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups influence its binding affinity and reactivity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methylbenzonitrile
  • 3-Fluoro-4-methoxybenzonitrile
  • 3-Fluoro-5-chlorobenzonitrile

Uniqueness

3-(3-Fluoro-5-methoxyphenyl)benzonitrile is unique due to the specific positioning of the fluoro and methoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-7-12(6-13(15)8-14)11-4-2-3-10(5-11)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEOOXQBMHIRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742918
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-73-6
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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